molecular formula C62H84N18O18 B1142897 L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl- CAS No. 122929-08-2

L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl-

Cat. No. B1142897
M. Wt: 1369.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl-” is a complex peptide compound1. Peptides are compounds consisting of two or more amino acids linked in a chain1.



Synthesis Analysis

The synthesis of such a complex peptide would likely involve standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). However, specific synthesis details for this peptide are not readily available1.



Molecular Structure Analysis

The molecular structure of this peptide would be determined by the sequence of its amino acids and the bonds between them. Unfortunately, specific structural details for this peptide are not readily available1.



Chemical Reactions Analysis

The chemical reactions involving this peptide would depend on its specific structure and the conditions under which it is used. Unfortunately, specific reaction details for this peptide are not readily available1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide depend on its specific structure. Unfortunately, specific property details for this peptide are not readily available1.


Scientific Research Applications

Peptide Synthesis and Biological Properties

  • Peptide Synthesis Techniques : Early research explored synthetic methods for peptides similar to L-Aspartamide. For instance, the synthesis of α-Melanotropin (α-MSH) from pig, involving the condensation of peptides with similar complex structures, highlights the foundational techniques in peptide synthesis (Guttmann & Boissonnas, 1959).

  • Biological Properties of Peptide Fragments : Studies on the biological activity of peptide segments resembling L-Aspartamide showed insights into their properties. For instance, research on gastrin peptide segments indicated the importance of certain residues in binding to gastrin receptors, suggesting the relevance of these peptides in understanding receptor interactions (Martinez et al., 1984).

Advances in Peptide Chemistry

  • Development of Synthetic Methods : Advances in synthetic methods for complex peptides have been significant. The synthesis of the vasoactive intestinal peptide (VIP), which has structural similarities to L-Aspartamide, showcases these advancements. This research provided not only a synthetic pathway but also insights into the biological activities of such peptides (Bodanszky et al., 1974).

  • Nuclear Magnetic Resonance Studies : The use of nuclear magnetic resonance (NMR) to study peptides containing residues like L-threonine and L-aspartic acid has provided insights into peptide structure and dynamics. Such studies are crucial for understanding the physical properties of peptides including those related to L-Aspartamide (Keim et al., 1973).

Peptide Applications in Medicine and Biology

  • Peptide Antibiotics : Research into peptide antibiotics has included the synthesis of peptides with sequences similar to L-Aspartamide. For example, the synthesis of tyrocidine A, a cyclic decapeptide, has implications for the development of peptide-based antibiotics (Ohno et al., 1966).

  • Peptide Receptors and Pharmacology : Studies on neurokinin antagonists have involved peptides with sequences similar to L-Aspartamide. These studies provide insights into receptor binding and potential therapeutic applications of these peptides (Hagiwara et al., 1992).

Safety And Hazards

The safety and hazards associated with a peptide depend on its specific structure and the conditions under which it is used. Unfortunately, specific safety and hazard details for this peptide are not readily available1.


Future Directions

The future directions for research on this peptide would depend on its potential applications in fields such as medicine or biotechnology. Unfortunately, specific future direction details for this peptide are not readily available1.


Please note that this information is based on limited search results and may not be comprehensive or completely accurate. For detailed information, please refer to scientific literature or consult with a subject matter expert.


properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H84N18O18/c1-30(82)50(60(97)75-41(52(65)89)26-47(64)86)80-58(95)44(25-34-27-69-37-12-7-6-11-36(34)37)72-49(88)28-70-53(90)38(13-8-22-68-62(66)67)73-59(96)45(29-81)78-57(94)42(24-33-14-16-35(84)17-15-33)76-54(91)40(18-20-46(63)85)74-56(93)43(23-32-9-4-3-5-10-32)77-61(98)51(31(2)83)79-55(92)39-19-21-48(87)71-39/h3-7,9-12,14-17,27,30-31,38-45,50-51,69,81-84H,8,13,18-26,28-29H2,1-2H3,(H2,63,85)(H2,64,86)(H2,65,89)(H,70,90)(H,71,87)(H,72,88)(H,73,96)(H,74,93)(H,75,97)(H,76,91)(H,77,98)(H,78,94)(H,79,92)(H,80,95)(H4,66,67,68)/t30-,31-,38+,39+,40+,41+,42+,43+,44+,45+,50+,51+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOABGUNWRLWTJU-YPKDOBRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C5CCC(=O)N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H84N18O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl-

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